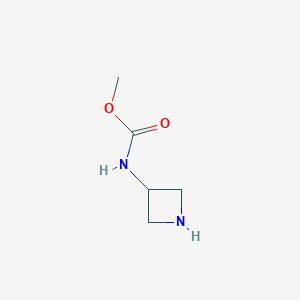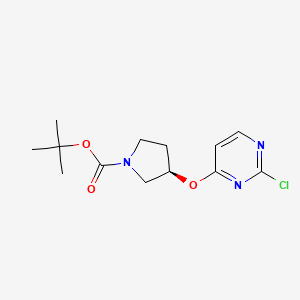
(R)-3-(3-Chloro-benzyloxy)-pyrrolidine hydrochloride
Descripción general
Descripción
(R)-3-(3-Chloro-benzyloxy)-pyrrolidine hydrochloride, also known as (R)-CBP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(R)-CBP has shown potential as a research tool in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been used as a ligand for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. (R)-CBP has also been shown to modulate the activity of voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons.
Mecanismo De Acción
The exact mechanism of action of (R)-CBP is not fully understood. However, studies have suggested that it may interact with multiple targets in the nervous system, including sigma-1 receptors and voltage-gated sodium channels. (R)-CBP has also been shown to enhance the release of neurotransmitters such as dopamine and acetylcholine, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
(R)-CBP has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to have analgesic and anti-inflammatory properties, as well as neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. (R)-CBP has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-CBP has several advantages for use in lab experiments. It is a highly selective ligand for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. (R)-CBP is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of (R)-CBP is that it has low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on (R)-CBP. One area of interest is the development of (R)-CBP analogs with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of (R)-CBP in various diseases, such as neuropathic pain and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of (R)-CBP and its interactions with various targets in the nervous system.
Propiedades
IUPAC Name |
(3R)-3-[(3-chlorophenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-9(6-10)8-14-11-4-5-13-7-11;/h1-3,6,11,13H,4-5,7-8H2;1H/t11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYDFLMCKJLJKR-RFVHGSKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OCC2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(3-Chloro-benzyloxy)-pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3AR,6aR)-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B3228460.png)




![4-(5-Morpholin-4-ylmethyl-4h-[1,2,4]triazol-3-yl)phenylamine](/img/structure/B3228490.png)

![4-Chloro-6-(methylthio)pyrido[3,2-d]pyrimidine](/img/structure/B3228504.png)





